3-(Aminomethyl)pyridine
Overview
Description
Picolamine: is an organic compound with the molecular formula C6H8N2 . . This compound is a derivative of pyridine, where an aminomethyl group is attached to the third position of the pyridine ring. Picolamine is a colorless liquid with a characteristic odor and is soluble in water and most organic solvents .
Mechanism of Action
Target of Action
3-(Aminomethyl)pyridine, also known as 3-Picolylamine, is a versatile compound used in the synthesis of pharmaceuticals, agricultural chemicals, and numerous polymers . .
Mode of Action
It is known that the compound is used in the synthesis of various pharmaceuticals and agricultural chemicals
Pharmacokinetics
Its physical and chemical properties such as its solubility in chloroform, ethyl acetate, and methanol , and its density of 1.062 g/mL at 25 °C may influence its bioavailability.
Result of Action
It is known to be used as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals , suggesting that its action results in the formation of these compounds.
Action Environment
It is known to be sensitive to air , suggesting that exposure to air may affect its stability and, consequently, its action and efficacy.
Biochemical Analysis
Biochemical Properties
3-AMP interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of organic ligand 3-pyridylnicotinamide . The compound’s role in these interactions is primarily due to its aminomethyl group, which can form bonds with other molecules, thereby influencing the course of biochemical reactions .
Cellular Effects
It is known that 3-AMP can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-AMP involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of 3-AMP over time in laboratory settings have not been extensively studied. It is known that 3-AMP is soluble in chloroform, ethyl acetate, and methanol , suggesting that it may be stable in these solvents over time.
Metabolic Pathways
It has been synthesized using biocatalysts co-expressing carboxylic acid reductase from Neurospora crassa (ncCAR) and ω-transaminase from Ochrobactrum anthropi (OATA) in one pot . This suggests that 3-AMP may interact with these enzymes in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3-cyanopyridine: One common method for synthesizing picolamine involves the hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst.
Reductive Amination: Another method involves the reductive amination of pyridine-3-carboxaldehyde with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of picolamine typically involves the hydrogenation of 3-cyanopyridine using a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Picolamine can undergo oxidation reactions to form corresponding pyridine carboxylic acids.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Picolamine can participate in substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Reduced derivatives of picolamine.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Picolamine is used as a ligand in coordination chemistry to form complexes with metals.
Biology: In biological research, picolamine is used as a building block for the synthesis of bioactive molecules and pharmaceuticals .
Medicine: Picolamine and its derivatives are investigated for their potential therapeutic applications, including as inhibitors of dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes .
Industry: Picolamine is used in the synthesis of various industrial chemicals and materials, including polymers and resins .
Comparison with Similar Compounds
2-Picolylamine: An isomer of picolamine with the aminomethyl group attached to the second position of the pyridine ring.
Dipicolylamine: A compound with two picolyl groups attached to a central amine, commonly used as a tridentate ligand in coordination chemistry.
Uniqueness of Picolamine: Picolamine is unique due to its specific structure, which allows it to act as a selective inhibitor of DPP-4. This property makes it a valuable compound for research in the field of diabetes treatment .
Properties
IUPAC Name |
pyridin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOUGSFASVGDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044424 | |
Record name | 3-(Aminomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3731-52-0 | |
Record name | 3-Pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3731-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolamine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Aminomethyl)pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinemethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Aminomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Picolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PICOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LA41942J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-(Aminomethyl)pyridine?
A1: this compound has a molecular formula of C₆H₈N₂ and a molecular weight of 108.15 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound can be characterized by various spectroscopic techniques, including:
- NMR spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and purity assessment. []
- IR spectroscopy: The presence of characteristic functional groups like primary amines and pyridines can be identified by specific absorption bands in the IR spectrum. [, , , ]
Q3: How does this compound perform under various conditions, impacting its applications?
A3: this compound exhibits stability across a range of conditions, proving beneficial for applications like:
- Coordination polymers: Serving as a ligand to form stable coordination polymers with various metal ions, exhibiting interesting structural motifs and properties. [, , , ]
- Perovskite solar cells: Improving the stability and efficiency of perovskite solar cells by modifying the perovskite film surface. [, , ]
- Organic synthesis: Participating in reactions as a reagent or intermediate due to its reactivity towards various electrophiles. [, , ]
Q4: Does this compound exhibit catalytic properties?
A4: While this compound itself may not be a direct catalyst, it plays a crucial role in synthesizing catalytically active compounds:
- Heteronuclear hexacyanometallate(III) coordination polymers: this compound acts as a ligand in forming coordination polymers with catalytic activity in the peroxidative oxidation of benzylic alcohols. []
Q5: Have computational methods been employed to study this compound?
A5: Yes, computational chemistry techniques have been used to investigate this compound:
- Density functional theory (DFT): DFT calculations helped understand the reactivity of this compound derivatives with peroxovanadium(V) complexes, highlighting the influence of solvation effects. []
- Molecular docking: Docking studies have been utilized to explore the potential of this compound derivatives as bioactive agents, predicting their interactions with target proteins. []
- Quantum chemical calculations: These calculations have been performed to understand the inhibition mechanism of this compound on mild steel corrosion, providing insights into its adsorption behavior. []
Q6: How do structural modifications of this compound influence its activity and properties?
A6: Modifying this compound's structure significantly impacts its activity and properties:
- N-substitution: Different N-substituents on the aminomethyl group can direct lithiation to either the pyridine ring or the side chain, enabling the synthesis of diverse derivatives. [, , ]
- Chalcone derivatives: Combining this compound with chalcone moieties resulted in compounds exhibiting antiproliferative activity against cancer cell lines. []
- Thiourea derivatives: Incorporating this compound into thiourea structures led to derivatives with varying antibacterial activities against E. coli and B. subtilis. []
Q7: What strategies can be employed to improve the stability, solubility, or bioavailability of this compound and its derivatives?
A7: While specific stability and formulation strategies for this compound are not extensively detailed in the provided papers, general approaches applicable to similar compounds include:
- Salt formation: Forming salts with suitable acids can enhance solubility and stability. []
- Polymer conjugation: Conjugating this compound to polymers like methacrylamide can modify its solubility, temperature responsiveness, and even impart antibacterial properties. []
Q8: What analytical techniques are commonly employed to characterize and quantify this compound?
A8: Common analytical techniques used for this compound include:
- NMR spectroscopy: Determining structure, purity, and studying interactions with other molecules. [, , ]
- Elemental analysis: Confirming the elemental composition and purity of the synthesized compound. [, , ]
- Mass spectrometry: Identifying the compound based on its mass-to-charge ratio and fragmentation pattern. [, , ]
Q9: Have any in vitro or in vivo studies been conducted to evaluate the efficacy of this compound derivatives?
A9: Yes, several studies have explored the biological activities of this compound derivatives:
- Anticancer activity: Chalcone derivatives of this compound displayed promising antiproliferative activity against A549 and MCF-7 cancer cell lines in MTT assays. []
- Antibacterial activity: Thiourea derivatives containing this compound showed varying degrees of antibacterial activity against E. coli and B. subtilis. []
- Insecticidal activity: Amidophosphoric acid esters incorporating substituted pyridine moieties, including those derived from this compound, exhibited insecticidal activity against aphids. []
Q10: What is known about the safety profile of this compound?
A10: While comprehensive toxicological data is not available within the provided research, one study reported allergic contact dermatitis cases linked to this compound present in topical analgesic sprays. [] This highlights the importance of further research to assess potential toxicity and safety concerns.
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